molecular formula C20H19F3N6O B2583569 6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 232935-36-3

6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B2583569
CAS No.: 232935-36-3
M. Wt: 416.408
InChI Key: RYLVRLYOIWOTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
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Scientific Research Applications

Morpholine Derivatives in Scientific Research

Morpholine derivatives, owing to their unique structural features, have been extensively investigated for their pharmacological potential. The six-membered ring structure, which contains both nitrogen and oxygen atoms, makes morpholine a versatile scaffold for chemical synthesis. Morpholine derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Researchers have synthesized various morpholine analogs to explore their potential in treating different diseases, demonstrating the importance of this moiety in medicinal chemistry (Asif & Imran, 2019).

Triazine Derivatives in Scientific Research

Similarly, triazine derivatives are another class of compounds with significant scientific interest. Triazines, characterized by a six-membered ring containing three nitrogen atoms, are known for their diverse biological activities. These compounds have been studied for their antibacterial, antifungal, anticancer, antiviral, and antimalarial properties. The versatility of the triazine core allows for the synthesis of numerous derivatives with potent pharmacological activities, underscoring the potential of triazine as a core moiety in the development of new therapeutic agents (Verma, Sinha, & Bansal, 2019).

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of 6-Morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine on cells are diverse and depend on the specific cell type and cellular context . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is complex and involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine can change over time . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

6-Morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-Morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine within cells and tissues is complex . It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 6-Morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

6-morpholin-4-yl-4-N-phenyl-2-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c21-20(22,23)14-6-8-16(9-7-14)25-18-26-17(24-15-4-2-1-3-5-15)27-19(28-18)29-10-12-30-13-11-29/h1-9H,10-13H2,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLVRLYOIWOTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)C(F)(F)F)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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